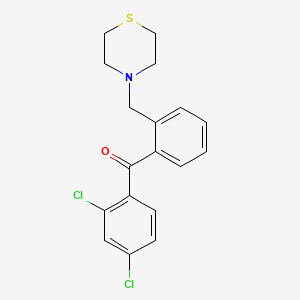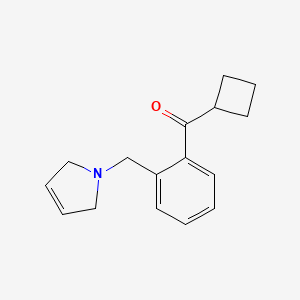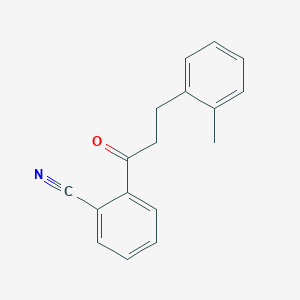
5-(2-Fluorophenyl)nicotinaldehyde
Vue d'ensemble
Description
5-(2-Fluorophenyl)nicotinaldehyde is a chemical compound with the molecular formula C12H8FNO and a molecular weight of 201.2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 5-(2-Fluorophenyl)nicotinaldehyde involves several steps. One method includes reacting 2-fluoro acetophenone with a bromination reagent to obtain 2-fluoro-alpha-bromoacetophenone, which is then reacted with malononitrile to obtain 2-[2-(2-fluorophenyl)-2-carbonyl] malononitrile . Another method involves the reduction of the corresponding nicotinic acid morpholinamides .Molecular Structure Analysis
The molecular structure of 5-(2-Fluorophenyl)nicotinaldehyde consists of 12 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(2-Fluorophenyl)nicotinaldehyde include a molecular weight of 201.2 . More specific properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Fluorinated Compounds in Cancer Research
- Fluorinated compounds like 5-Fluorouracil (5-FU) have been extensively studied for their mechanisms of action and strategies to combat cancer. The resistance to such drugs poses a significant limitation, and emerging technologies aim to identify genes involved in mediating resistance, potentially offering new therapeutic targets or predictive biomarkers for chemotherapy responses (Longley, Harkin, & Johnston, 2003).
Molecular Engineering for Biological Imaging
- The engineering of molecules for enhanced fluorescence in biological systems highlights the potential of fluorinated compounds in creating sensitive methods for measuring local microviscosity in live cells. This approach could be relevant for "5-(2-Fluorophenyl)nicotinaldehyde" in applications requiring the tracking of dynamic biological processes at the cellular level (Kuimova, Yahioglu, Levitt, & Suhling, 2008).
Drug Resistance and Pharmacogenetics
- Understanding the genetic factors that affect the metabolism and efficacy of fluoropyrimidine-based chemotherapy in gastric cancer patients illustrates the importance of pharmacogenetics in optimizing treatment protocols. This research area may benefit from studies on "5-(2-Fluorophenyl)nicotinaldehyde" to identify its pharmacogenetic profile and potential resistance mechanisms (Ichikawa, 2006).
Epigenetic Modifications in Drug Resistance
- The study on epigenetic modifications leading to drug resistance, particularly the TET-dependent DNA demethylation of Nrf2 in 5-fluorouracil-resistant colon cancer cells, underscores the complex interplay between genetics, epigenetics, and drug response. This research suggests a potential area where "5-(2-Fluorophenyl)nicotinaldehyde" could be investigated for its epigenetic impacts and resistance profiles in cancer treatment (Kang et al., 2014).
Propriétés
IUPAC Name |
5-(2-fluorophenyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-12-4-2-1-3-11(12)10-5-9(8-15)6-14-7-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVJOXXMSMMZQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CC(=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646989 | |
| Record name | 5-(2-Fluorophenyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)nicotinaldehyde | |
CAS RN |
887973-67-3 | |
| Record name | 5-(2-Fluorophenyl)-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887973-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Fluorophenyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4'-Carboethoxy-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614039.png)





